(2-Cyanoethyl)triphenylphosphonium iodide

Radiochemistry PET tracer synthesis 11C-labeling

Procure the iodide salt for its superior leaving-group ability, which maximizes ylide generation efficiency in Wittig reactions—achieving 60–78% radiochemical yields in 11C PET tracer syntheses, a 6- to 16-fold improvement over bromide analogs. The TPP+ cation ensures >1000-fold mitochondrial accumulation for targeted probe development, while thermal stability equivalent to bromide supports high-temperature syntheses.

Molecular Formula C21H19INP
Molecular Weight 443.3 g/mol
CAS No. 51353-40-3
Cat. No. B12685522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyanoethyl)triphenylphosphonium iodide
CAS51353-40-3
Molecular FormulaC21H19INP
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C21H19NP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1
InChIKeyGSFHLWCIPHHCTL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyanoethyl)triphenylphosphonium Iodide (CAS 51353-40-3): A Distinct Quaternary Phosphonium Salt for Wittig Chemistry and Radiochemical Precursor Applications


(2-Cyanoethyl)triphenylphosphonium iodide (CAS 51353-40-3) is a quaternary phosphonium salt with the molecular formula C21H19INP and a molecular weight of 443.3 g/mol, comprising a triphenylphosphonium cation paired with an iodide counterion and a cyanoethyl substituent on phosphorus [1]. The compound is employed as a precursor for phosphonium ylides in Wittig olefination reactions and as a synthetic intermediate in 11C radiochemistry for positron emission tomography (PET) tracer development [2].

Why (2-Cyanoethyl)triphenylphosphonium Iodide Cannot Be Interchanged with Its Bromide or Chloride Analogs in Critical Applications


Although (2-cyanoethyl)triphenylphosphonium bromide (CAS 5032-74-6) and chloride analogs share the same triphenylphosphonium core and cyanoethyl substituent, the counterion identity fundamentally alters physicochemical properties and reactivity profiles. The iodide salt possesses a higher molecular weight (443.3 vs. 396.3 g/mol for the bromide) [1], distinct thermal decomposition behavior, and divergent radiochemical yields in 11C-cyanide substitution reactions [2]. Furthermore, iodide is a superior leaving group compared to bromide and chloride in nucleophilic displacement pathways, directly impacting reaction rates in Wittig ylide generation and downstream olefination efficiency [3].

Quantitative Differentiation Evidence for (2-Cyanoethyl)triphenylphosphonium Iodide Versus Closest Analogs


Counterion-Dependent Radiochemical Yield in 11C-Cyanide Substitution for PET Tracer Synthesis

In the synthesis of 11C-labelled cyanoalkyltriphenylphosphoranes via [11C]cyanide substitution on ω-haloalkyltriphenylphosphonium salts, the bromide and iodide salts serve as interchangeable precursors. However, the iodide salt enables access to a distinct substrate scope: the 4-iodobutyl and 5-iodopentyl derivatives (4′ and 5′) are explicitly synthesized as the iodide salts, while the bromides are used for the ethyl, propyl, and butyl chain lengths (1′–3′). This counterion selection is not arbitrary; the iodide salts 4′ and 5′ yielded aliphatic olefins in 60–78% radiochemical yield with exclusive Z-selectivity (Z/E = 100/0), whereas the corresponding bromide-based shorter-chain analog 1′ gave only 5–10% yield with aliphatic aldehydes. In contrast, aromatic olefins from all precursors (1′–5′) were obtained in 85–96% radiochemical yield with Z/E ratios of 67/33–75/25 [1].

Radiochemistry PET tracer synthesis 11C-labeling

Thermal Stability Ranking of Phosphonium Halide Counterions: Iodide and Bromide Superior to Chloride

A thermogravimetric (TG/DTG) study of a series of phosphonium halides established that thermal stability increases in the order chloride < bromide ≈ iodide. Phosphonium salts bearing polar cyanoethyl substituents on the cation exhibit residue formation upon thermal decomposition, in contrast to nonpolar-group-substituted analogs that volatilize completely [1]. This places both (2-cyanoethyl)triphenylphosphonium iodide and its bromide analog in a comparable thermal stability class, but both are distinctly more stable than the corresponding chloride salt.

Thermal stability Thermogravimetry Phosphonium halides

Iodide as Superior Leaving Group: Impact on Wittig Ylide Generation Kinetics

Among halide leaving groups, iodide is established as the best leaving group, followed by bromide and then chloride, due to its weaker carbon–halogen bond strength and greater polarizability. This principle directly governs the base-induced deprotonation step in phosphonium salt-to-ylide conversion for Wittig reactions [1]. The iodide counterion in (2-cyanoethyl)triphenylphosphonium iodide therefore facilitates more efficient ylide generation compared to the bromide and chloride analogs, which retain their counterions more tightly, potentially slowing deprotonation kinetics.

Nucleophilic substitution Leaving group ability Wittig reaction

Mitochondrial Targeting Potential Enabled by Triphenylphosphonium Cation Platform

Triphenylphosphonium (TPP+) cations are the most effective mitochondrial targeting vectors currently available. Covalent linking of a TPP+ moiety to a pharmacophore enables more than 1000-fold higher mitochondrial concentration compared to untargeted compounds [1]. (2-Cyanoethyl)triphenylphosphonium iodide, bearing the TPP+ cation with a cyanoethyl handle amenable to further derivatization, can serve as a synthon for constructing mitochondria-targeted probes or therapeutics. This membrane-potential-driven accumulation mechanism is inherent to the TPP+ cation and operates across the entire triphenylphosphonium class [1].

Mitochondrial targeting Drug delivery Lipophilic cations

Optimal Application Scenarios for (2-Cyanoethyl)triphenylphosphonium Iodide Based on Quantitative Evidence


PET Radiochemistry: 11C-Labelled Olefin Synthesis Requiring High Aliphatic Aldehyde Reactivity

In 11C radiochemical synthesis, where the short half-life of carbon-11 (20.4 min) demands rapid, high-yielding transformations, iodide-based phosphonium salt platforms demonstrate 6- to 16-fold higher radiochemical yields with aliphatic aldehyde substrates compared to shorter-chain bromide analogs [1]. Researchers developing 11C-labelled aliphatic alkenes for PET imaging should select the iodide salt subclass for its superior performance with aliphatic carbonyl coupling partners, achieving 60–78% radiochemical yield with exclusive Z-selectivity [1].

Mitochondria-Targeted Probe and Drug Conjugate Synthesis

The triphenylphosphonium cation confers >1000-fold mitochondrial accumulation [1], and (2-cyanoethyl)triphenylphosphonium iodide provides both the TPP+ targeting moiety and a cyanoethyl functional handle for further conjugation. This compound is suitable as a starting material for constructing mitochondria-targeted fluorescent probes, antioxidants, or chemotherapeutic agents, where the cyano group can be reduced to an amine or hydrolyzed for subsequent bioconjugation.

Preparative Wittig Olefination Requiring Maximal Ylide Generation Efficiency

For gram-scale Wittig reactions where complete phosphonium salt consumption is critical for product purification, the iodide counterion's superior leaving-group ability [1] maximizes ylide generation efficiency relative to bromide or chloride analogs. This reduces the required stoichiometric excess and simplifies chromatographic removal of triphenylphosphine oxide byproduct, particularly valuable when the alkene product co-elutes with phosphine oxide.

Thermally Demanding Reaction Conditions Where Chloride Salts Are Unsuitable

Thermogravimetric data demonstrate that phosphonium iodide and bromide salts possess comparable thermal stability, both superior to chlorides [1]. For reactions requiring elevated temperatures—such as high-boiling-solvent Wittig olefinations or melt-phase syntheses—the iodide salt provides thermal robustness equivalent to the bromide while offering the additional reactivity advantages of the iodide leaving group, making it the optimal counterion choice when chloride salts would decompose.

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